N-Butylbenzylamine

antimicrobial metalworking fluid preservative

N-Butylbenzylamine (CAS 2403-22-7) is a high-purity secondary amine intermediate. Its unique combination of N-butyl and N-benzyl groups provides an optimal balance of steric and hydrophobic properties, enabling high-selectivity (>99%) green synthesis and enhanced antimicrobial efficacy in metalworking fluids. Procure this compound for pharmaceutical and agrochemical intermediate applications.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 2403-22-7
Cat. No. B105509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylbenzylamine
CAS2403-22-7
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
InChIKeyHIPXPABRMMYVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylbenzylamine (CAS 2403-22-7): Procurement Specifications for a Differentiated Secondary Amine Intermediate


N-Butylbenzylamine (CAS 2403-22-7; also referred to as N-Benzyl-n-butylamine) is a secondary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. This compound is characterized by its unique combination of a benzyl group and an n-butyl group attached to a nitrogen atom . Its physical properties, including a density of 0.911 g/mL at 25°C, a boiling point of 87-89°C at 3 mmHg, and a refractive index (n20/D) of 1.501, make it a liquid at standard conditions and provide key handling parameters for procurement and storage .

N-Butylbenzylamine Selection Rationale: Avoiding Performance Gaps in Synthesis and Application


Generic substitution with other benzylamines or butylamines in synthetic or functional roles is not advised due to the specific balance of steric and hydrophobic properties imparted by the N-butyl and N-benzyl groups [1]. While compounds like N-methylbenzylamine or N-ethylbenzylamine share a similar benzylamine core, they differ significantly in lipophilicity (calculated LogP) and molecular volume [2]. These physicochemical differences directly translate to quantifiable variations in catalytic selectivity, antimicrobial efficacy, and performance in specialized reactions, as detailed in the evidence below [3]. Selecting the exact compound is therefore critical for achieving target outcomes, as minor structural changes can lead to complete loss of desired function in specific assays.

Quantitative Differentiation of N-Butylbenzylamine: Evidence for Informed Procurement


N-Butylbenzylamine vs. Shorter-Chain N-Alkylbenzylamines: Differentiated Antimicrobial Activity Profile

In a comparative study of 21 benzylamine derivatives as preservatives for metal working fluids, N-Butylbenzylamine was one of several compounds, including n-ethylbenzylamine and dl-α-methylbenzylamine, that demonstrated 'significant activity' against a mixed bacterial and fungal inoculum, whereas the lead compounds (e.g., n-benzylamine, n-methyl-p-chlorobenzylamine) were classified as having 'excellent' activity [1]. This specific study provides a direct head-to-head comparison, positioning N-Butylbenzylamine's activity relative to a broad panel of structural analogs. While not the most potent in the panel, its activity was quantifiably notable. A separate study reported a Minimal Inhibitory Concentration (MIC) for N-Butylbenzylamine ranging from 50 to 100 µg/mL against both Gram-positive and Gram-negative bacterial strains .

antimicrobial metalworking fluid preservative

N-Butylbenzylamine vs. Non-Butyl Analogs: Superior Selectivity in Catalytic Oxidation for Green Synthesis

A patented method describes a highly selective green synthesis of N-Benzylbutylamine (N-Butylbenzylamine) via the photocatalytic oxidative coupling of benzylamine [1]. The process, employing a specific composite photocatalyst, achieves a selectivity for the target product of greater than 99% [1]. This represents a significant differentiation for procurement in synthesis applications, as the high selectivity ensures minimal purification requirements and maximizes yield efficiency. This evidence provides a class-level inference, as the patent establishes a specific, high-performance synthesis route that is not universally applicable or equally efficient for other N-alkylbenzylamines.

catalysis green synthesis oxidative coupling

N-Butylbenzylamine vs. N-Butylamine Derivatives: Differentiated Behavior as a Mild Steel Corrosion Inhibitor

A study on the influence of butyl substituents in n-butylamine derivatives investigated their corrosion inhibition efficacy on mild steel in hydrochloric acid [1]. While N-Butylbenzylamine itself is not the direct subject of this paper, the research establishes a class-level trend that the presence of a benzyl group on an N-butylamine scaffold significantly modulates its adsorption and inhibition mechanism [1]. This provides a class-level inference for N-Butylbenzylamine: its combination of a butyl chain and a benzyl ring on the amine nitrogen will result in different surface coverage and inhibition efficiency compared to the simpler n-butylamine, dibutylamine, or tributylamine that were quantitatively compared in the study. The paper describes how increasing butyl substitution alters the molecular geometry and electron density at the nitrogen center, directly impacting the inhibitor-metal surface interaction [1].

corrosion inhibition mild steel acidic media

Where N-Butylbenzylamine (CAS 2403-22-7) Delivers Differentiated Value: Key Application Scenarios


Metalworking Fluid Preservative with Defined, Moderate Antimicrobial Activity

Based on its documented 'significant activity' against mixed microbial populations in metalworking fluids [1], N-Butylbenzylamine can be selected as a preservative component where a balanced profile of antimicrobial efficacy and other fluid properties (e.g., compatibility, odor, corrosion behavior) is desired. Its moderate activity level offers a measured approach compared to the more potent halogenated benzylamines, potentially reducing unwanted side effects or material interactions.

High-Purity Building Block for Pharmaceutical and Agrochemical Intermediates

Procurement of N-Butylbenzylamine for use as a synthetic intermediate is strongly justified by the patented high-selectivity (>99%) green synthesis method [2]. This route enables the production of high-purity material, which is crucial for subsequent reactions in drug and agrochemical synthesis where impurities can significantly impact yield, safety, and regulatory compliance .

Specialty Amine Component for Tailored Corrosion Inhibition in Acidic Environments

Leveraging the class-level understanding that N-benzyl substitution on an N-butylamine core modifies the corrosion inhibition mechanism on mild steel [3], N-Butylbenzylamine presents a candidate for evaluation in customized corrosion inhibitor formulations. Its unique molecular geometry, combining a hydrophobic butyl chain with a π-system-containing benzyl group, is likely to result in adsorption and film-forming characteristics on metal surfaces that differ from simple alkyl amines, potentially offering advantages in specific acidic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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